4-Vinylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-ethenylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKFTULOYIMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431839 | |
| Record name | 4-Vinylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-67-2 | |
| Record name | p-Styrenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene-4-sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Vinylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethenylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Vinylbenzenesulfonyl Chloride: Synthesis, Commercial Availability, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylbenzenesulfonyl chloride (VBSC) is a bifunctional molecule of significant interest in chemical synthesis and materials science. Its unique structure, featuring both a reactive sulfonyl chloride group and a polymerizable vinyl group, makes it a versatile building block for a wide range of applications, particularly in the development of novel polymers and as an intermediate in the synthesis of bioactive molecules. This technical guide provides an in-depth overview of this compound, covering its commercial availability, synthesis, key chemical reactions, and applications, with a focus on its relevance to the pharmaceutical and biotechnology industries.
Introduction
This compound, with the CAS number 2633-67-2, is an aromatic organic compound containing a sulfonyl chloride functional group and a vinyl substituent. The electrophilic nature of the sulfonyl chloride allows for facile reaction with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Simultaneously, the vinyl group can participate in polymerization reactions, enabling the creation of functional polymers with tailored properties. This dual reactivity makes VBSC a valuable tool for chemists and material scientists.
Commercial Availability and Suppliers
This compound is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application. Below is a summary of some of the key suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| --INVALID-LINK-- | This compound | 2633-67-2 | >95% | Inquire for details |
| --INVALID-LINK-- | This compound | 2633-67-2 | >95% | 100mg, 250mg, 1g, 5g, 10g |
| --INVALID-LINK-- | This compound | 2633-67-2 | Inquire for details | Inquire for details |
| --INVALID-LINK-- | 4-Vinyl-benzenesulfonyl chloride | 2633-67-2 | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reaction of sodium 4-vinylbenzenesulfonate with a chlorinating agent, typically thionyl chloride (SOCl₂).
General Experimental Protocol
Materials:
-
Sodium 4-vinylbenzenesulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Ice bath
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Sodium 4-vinylbenzenesulfonate is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of DMF is added to the suspension.
-
The mixture is cooled in an ice bath to 0-5 °C.
-
Thionyl chloride is added dropwise to the cooled suspension with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
-
Upon completion, the reaction mixture is carefully quenched by pouring it over crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with cold water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure or chromatography if necessary.
Caption: Synthesis of this compound.
Key Reactions and Applications in Drug Development
The utility of this compound in research and drug development stems from its ability to act as a linker and a monomer.
Sulfonamide Formation
The sulfonyl chloride group reacts readily with primary and secondary amines to form stable sulfonamide bonds. Sulfonamides are a critical class of compounds in medicinal chemistry, with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
Caption: Formation of Sulfonamides.
Polymer Synthesis and Functionalization
The vinyl group of this compound allows it to be polymerized or co-polymerized with other monomers to create functional polymers. These polymers can be designed to have specific properties for various biomedical applications.
Applications in Drug Delivery:
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Polymer-Drug Conjugates: The sulfonyl chloride group can be used to attach drugs containing amine or hydroxyl groups to a polymer backbone synthesized from VBSC. This creates a polymer-drug conjugate that can improve the drug's solubility, stability, and pharmacokinetic profile.
-
Targeted Drug Delivery: The polymer can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.
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Controlled Release Systems: The properties of the polymer can be tuned to control the release rate of the conjugated drug, allowing for sustained drug delivery over an extended period.
Caption: Workflow for Drug Delivery Systems.
Safety and Handling
This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.
-
Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile reagent with significant potential in drug development and materials science. Its dual functionality allows for the straightforward synthesis of novel sulfonamides and the creation of advanced functional polymers for applications such as targeted drug delivery and controlled release systems. A thorough understanding of its chemistry, handling, and commercial availability is essential for researchers and scientists looking to leverage the unique properties of this valuable chemical building block.
Methodological & Application
Application Notes and Protocols for Poly(4-vinylbenzenesulfonyl chloride) in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, functionalization, and applications of poly(4-vinylbenzenesulfonyl chloride) (P(VBS-Cl)) and its analogs in materials science. The inherent reactivity of the sulfonyl chloride group makes this polymer an excellent scaffold for post-polymerization modification, enabling the creation of a diverse range of functional materials.
Synthesis of Functional Polymers via Post-Polymerization Modification
Poly(this compound) is a reactive polymer that serves as a versatile platform for synthesizing functional polymers. The sulfonyl chloride moieties along the polymer backbone are susceptible to nucleophilic attack by a variety of functional groups, such as amines and phenols. This allows for the straightforward introduction of a wide range of functionalities, tailoring the polymer's properties for specific applications.
A closely related and well-studied analog, poly(4-vinylbenzenesulfonyl fluoride) (P(VBS-F)), demonstrates the versatility of this approach. P(VBS-F) can be synthesized with controlled molecular weight and low polydispersity via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The resulting polymer can then be exhaustively functionalized through reactions like SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.[1] This high efficiency allows for the creation of novel polymers with properties significantly different from the polystyrene backbone.[1]
Experimental Protocols
Protocol 1.1: Synthesis of Poly(4-vinylbenzenesulfonyl fluoride) via RAFT Polymerization (Adapted from a similar study) [1]
This protocol describes the synthesis of a well-defined reactive polymer precursor.
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Materials: 4-vinylbenzenesulfonyl fluoride (VBSF) monomer, RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), initiator (e.g., AIBN), anhydrous solvent (e.g., dioxane).
-
Procedure:
-
In a Schlenk flask, dissolve the VBSF monomer, RAFT agent, and AIBN in the anhydrous solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Protocol 1.2: Post-Polymerization Sulfonamidation of Poly(4-vinylbenzenesulfonyl fluoride) (Adapted from a similar study) [1]
This protocol details the functionalization of the reactive polymer with an amine.
-
Materials: Poly(4-vinylbenzenesulfonyl fluoride), amine nucleophile (e.g., dibenzylamine), catalyst (e.g., 1-hydroxybenzotriazole, HOBt), fluoride scavenger (e.g., 1,1,3,3-tetramethyldisiloxane, TMDS), N,N-diisopropylethylamine (DIPEA), anhydrous solvent (e.g., DMSO).
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the poly(4-vinylbenzenesulfonyl fluoride) in the anhydrous solvent.
-
Add the amine, HOBt, DIPEA, and TMDS to the solution.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 35 °C) for 24 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., ethanol).
-
Repeat the precipitation process three times to ensure purity.
-
Dry the final polymer product under vacuum at 45 °C for 12 hours.
-
Quantitative Data
| Polymerization Method | Monomer | Molecular Weight (kDa) | Polydispersity Index (PDI) | Reference |
| RAFT | 4-vinylbenzenesulfonyl fluoride | 3.4 - 6.5 | Well-controlled | [1] |
| Functionalization Reaction | Polymer Backbone | Nucleophile | Conversion | Reference |
| Sulfonamidation | Poly(4-vinylbenzenesulfonyl fluoride) | Dibenzylamine | Quantitative | [1] |
Diagrams
Caption: Workflow for synthesis and functionalization.
Applications in Antibacterial Materials
Polymers containing quaternary ammonium salts (QAS) are known for their potent antimicrobial properties. The mechanism of action involves the electrostatic adsorption of the positively charged polymer onto the negatively charged bacterial cell surface, leading to cell membrane disruption and leakage of cytoplasmic contents. Poly(4-vinylbenzyl chloride), a close structural analog of poly(this compound), has been successfully functionalized to create antibacterial materials.
For instance, poly(styrene-co-4-vinylbenzyl chloride) can be reacted with N,N-dimethyl-3-aminophenol (DMAP) to introduce both a quaternary ammonium salt and a phenolic group, both of which contribute to the antibacterial activity.
Experimental Protocol
Protocol 2.1: Synthesis of Antibacterial Polymer (Adapted from a similar study)
This protocol describes the modification of a reactive polymer to impart antibacterial properties.
-
Materials: Poly(styrene-co-4-vinylbenzyl chloride), N,N-dimethyl-3-aminophenol (DMAP), solvents (e.g., N,N-dimethylformamide (DMF), methanol).
-
Procedure:
-
Dissolve the poly(styrene-co-4-vinylbenzyl chloride) in DMF.
-
Add a solution of DMAP in methanol to the polymer solution.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the mixture to 100 °C and stir for 18 hours.
-
Add more methanol and continue heating for another 6 hours.
-
Cool the reaction to room temperature.
-
Purify the product by precipitation into diethyl ether.
-
Quantitative Data
| Polymer | Bacterial Strain | Reduction in Cells (%) | Reference |
| Poly(ST-co-VBC)-DMAP | E. coli | 50.7 | |
| Poly(ST-co-VBC)-DMAP | S. aureus | 13.3 |
Diagrams
Caption: Mechanism of antibacterial action.
Applications in Membrane Science
The ability to introduce a variety of functional groups onto the polymer backbone makes poly(this compound) and its analogs promising materials for membrane applications. For example, the introduction of charged groups can be used to create ion-exchange membranes for applications such as fuel cells and water treatment.
While specific data for poly(this compound) in membranes is limited in the searched literature, related polymers like phosphorylated poly(vinylbenzyl chloride) have been blended with other polymers to enhance the mechanical and electrochemical properties of proton exchange membranes. The introduction of phosphoric acid groups can significantly improve proton conductivity, especially in low relative humidity environments.
Further research into the sulfonation of poly(this compound) could lead to the development of novel proton-exchange membranes, while amination with specific functional groups could yield anion-exchange membranes. The tunable nature of the post-polymerization modification would allow for the fine-tuning of membrane properties such as ion conductivity, water uptake, and mechanical strength.
Future investigations in this area could focus on synthesizing and characterizing membranes derived from poly(this compound) and evaluating their performance in various separation and energy-related applications.
References
Application Notes and Protocols for Protein Modification using 4-Vinylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbenzenesulfonyl chloride (4-VBSC) is a versatile bifunctional reagent for the chemical modification of proteins. Its utility stems from two key reactive moieties: a sulfonyl chloride group and a vinyl group. The sulfonyl chloride provides a reactive handle for covalent attachment to nucleophilic amino acid residues on the protein surface, while the vinyl group can serve as a point for secondary modifications, such as "click" chemistry, or for polymerization. This dual functionality makes 4-VBSC a valuable tool for a range of applications in proteomics, drug development, and materials science.
The sulfonyl chloride group of 4-VBSC reacts primarily with the primary amino groups of lysine side chains and the N-terminus of a protein, forming stable sulfonamide bonds. It can also react with other nucleophilic residues such as cysteine, tyrosine, and histidine, although the reactivity is generally lower and pH-dependent. The vinyl group, being an activated alkene, can participate in various addition reactions, including Michael additions and click chemistry reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion to an alkyne, or strain-promoted azide-alkyne cycloaddition (SPAAC) if the vinyl group is incorporated into a strained ring system. This allows for the subsequent attachment of a wide array of functionalities, including fluorophores, affinity tags, or drug molecules.
These application notes provide an overview of the use of 4-VBSC for protein modification, including protocols for labeling, characterization, and downstream applications.
Chemical Properties and Reactivity
| Property | Value |
| Molecular Formula | C₈H₇ClO₂S |
| Molecular Weight | 202.66 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents like DMF, DMSO, acetonitrile |
| Primary Reactive Group | Sulfonyl chloride (-SO₂Cl) |
| Secondary Reactive Group | Vinyl (-CH=CH₂) |
Reactivity with Amino Acids:
The primary mode of action of 4-VBSC is the nucleophilic attack of amino acid side chains on the electrophilic sulfur atom of the sulfonyl chloride. The reactivity of different amino acid residues is highly dependent on their nucleophilicity and the reaction pH.
| Amino Acid | Reactive Group | Reaction Product | pH Optimum |
| Lysine | ε-amino group (-NH₂) | Sulfonamide | > 8.5 |
| N-terminus | α-amino group (-NH₂) | Sulfonamide | > 8.5 |
| Cysteine | Thiol group (-SH) | Thiosulfonate (can be unstable) | 7.0 - 8.5 |
| Tyrosine | Phenolic hydroxyl group (-OH) | Sulfonate ester | > 9.0 |
| Histidine | Imidazole group | Sulfonylimidazole (can be unstable) | 7.0 - 8.5 |
Applications
The dual functionality of 4-VBSC opens up a wide range of applications in protein science and drug development:
-
Site-Specific Labeling: By controlling reaction conditions, it is possible to achieve a degree of selectivity for the most reactive nucleophilic residues on a protein's surface.
-
Bioconjugation: The vinyl group serves as a handle for the attachment of other molecules, such as:
-
Fluorophores for protein tracking and imaging.
-
Biotin for affinity purification and detection.
-
Polyethylene glycol (PEG) to improve protein solubility and in vivo half-life.
-
Drug molecules to create antibody-drug conjugates (ADCs) or other targeted therapeutics.
-
-
Protein-Protein Crosslinking: The vinyl group can potentially be used to crosslink to another protein or molecule.
-
Surface Immobilization: Proteins modified with 4-VBSC can be immobilized onto surfaces that have complementary reactive groups for the vinyl moiety.
-
Polymer-Protein Conjugates: The vinyl group can be used to initiate polymerization, creating protein-polymer hybrids with novel properties.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with 4-VBSC
This protocol describes a general method for labeling a protein with 4-VBSC. The optimal conditions, particularly the molar excess of 4-VBSC and the reaction time, should be determined empirically for each protein.
Materials:
-
Protein of interest
-
This compound (4-VBSC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Sodium Bicarbonate or Sodium Borate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis membrane (with appropriate MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction with 4-VBSC.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of 4-VBSC in anhydrous DMF or DMSO. A typical concentration is 10-100 mM.
-
Caution: 4-VBSC is moisture-sensitive and will hydrolyze. Handle in a dry environment and use anhydrous solvents.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the 4-VBSC stock solution. A starting point is a 10- to 50-fold molar excess of 4-VBSC over the protein.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The optimal reaction time may vary.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess 4-VBSC.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Alternatively, dialyze the sample against PBS overnight at 4°C with multiple buffer changes.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectroscopy (if the modified protein has a distinct absorbance) or, more accurately, by mass spectrometry.
-
Confirm the integrity of the modified protein using SDS-PAGE and, if necessary, functional assays.
-
Quantitative Data Summary for General Protocol:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| 4-VBSC Molar Excess | 10 - 50 fold | Optimize for desired degree of labeling. |
| Reaction Buffer | 50 mM Sodium Bicarbonate/Borate, pH 9.0 | Avoid primary amine buffers. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimum time. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM. |
Protocol 2: Mass Spectrometry Analysis of 4-VBSC Modified Proteins
Mass spectrometry is a powerful tool to confirm protein modification, determine the degree of labeling, and identify the specific sites of modification.
Materials:
-
4-VBSC modified protein (purified)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 ZipTips or equivalent for peptide cleanup
Procedure:
-
Intact Mass Analysis:
-
Dilute a small aliquot of the purified modified protein in a solution of 50% acetonitrile, 0.1% formic acid.
-
Analyze by ESI-MS to determine the molecular weight of the intact protein. The mass increase will correspond to the number of 4-VBSC molecules attached (mass of VBS = 185.23 Da, after loss of HCl).
-
-
Proteolytic Digestion for Site Identification:
-
Denature the modified protein in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding IAA to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 ZipTip according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Include a variable modification corresponding to the mass of the vinylbenzenesulfonyl group (185.0245 Da) on lysine, cysteine, tyrosine, and histidine residues.
-
Manually validate the MS/MS spectra of identified modified peptides to confirm the site of modification.
-
Quantitative Data for Mass Spectrometry Analysis:
| Parameter | Value |
| Mass of VBS moiety | 185.0245 Da |
| DTT Concentration | 10 mM |
| IAA Concentration | 50 mM |
| Trypsin:Protein Ratio | 1:50 (w/w) |
Visualizations
Caption: Experimental workflow for protein modification with 4-VBSC.
Caption: Reaction pathway for 4-VBSC protein modification and subsequent labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient molar excess of 4-VBSC- Hydrolysis of 4-VBSC stock- Reaction pH too low- Short reaction time | - Increase the molar excess of 4-VBSC.- Prepare fresh 4-VBSC stock solution in anhydrous solvent.- Ensure the reaction buffer is at pH 9.0.- Increase the incubation time. |
| Protein Precipitation | - High concentration of organic solvent- Protein instability at alkaline pH | - Minimize the volume of organic solvent added.- Perform the reaction at a lower pH (e.g., 8.5), but this may reduce labeling efficiency.- Screen for optimal buffer conditions. |
| Non-specific Modification | - High molar excess of 4-VBSC- Long reaction time | - Reduce the molar excess of 4-VBSC.- Optimize the reaction time by performing a time-course experiment. |
| No Modification Detected by MS | - Inefficient purification, leading to ion suppression- Incomplete digestion- Incorrect search parameters in data analysis | - Ensure complete removal of excess reagents.- Optimize the digestion protocol.- Double-check the mass of the modification and the specified amino acid residues in the database search. |
Troubleshooting & Optimization
Technical Support Center: 4-Vinylbenzenesulfonyl Chloride Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 4-Vinylbenzenesulfonyl chloride (VBSC).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound (VBSC)?
A1: this compound is a reactive monomer that can be polymerized via several methods. The most common techniques are controlled radical polymerizations, which offer good control over molecular weight and dispersity. These include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1] Conventional free radical polymerization can also be used, though with less control over the polymer architecture.
Q2: What type of catalysts and initiators are suitable for VBSC polymerization?
A2: The choice of catalyst and initiator depends on the polymerization method:
-
Free Radical Polymerization: Typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]
-
RAFT Polymerization: This method requires a RAFT agent (a chain transfer agent) and a radical initiator. The choice of RAFT agent is crucial for controlling the polymerization.
-
ATRP: This method uses a transition metal complex as a catalyst, typically copper-based, in conjunction with a ligand and an initiator containing a halogen atom.[3]
Q3: My poly(this compound) has poor solubility. What could be the cause?
A3: Poor solubility of the resulting polymer can be due to several factors. High molecular weight polymers can exhibit limited solubility.[4][5] Additionally, cross-linking side reactions during polymerization can lead to insoluble polymer networks.[5] It is also possible that the sulfonyl chloride groups are reacting with trace amounts of nucleophiles, leading to modified, less soluble polymers.
Q4: How can I remove the inhibitor from the VBSC monomer before polymerization?
A4: VBSC is often supplied with an inhibitor, such as 4-tert-butylcatechol, to prevent spontaneous polymerization during storage.[6] This inhibitor must be removed before use. A common method is to pass the monomer through a column of activated basic alumina.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | Inefficient initiation | - Increase initiator concentration.- Ensure the reaction temperature is optimal for the chosen initiator's half-life. |
| Presence of inhibitors | - Confirm complete removal of the storage inhibitor (e.g., tert-butylcatechol). | |
| Impurities in the monomer or solvent | - Purify the monomer and solvent before use. | |
| Broad Molecular Weight Distribution (High Dispersity) | Poor control over polymerization | - For free radical polymerization, this is common. Consider switching to a controlled method like RAFT or ATRP.[1] |
| Inappropriate RAFT agent or ATRP catalyst concentration | - Optimize the ratio of monomer to RAFT agent or catalyst. | |
| Chain transfer reactions | - Lower the reaction temperature to minimize side reactions.[8] | |
| Gelation or Insoluble Polymer Formation | Cross-linking reactions | - Reduce the polymerization temperature.- Decrease the monomer concentration.- Ensure no difunctional impurities are present. |
| High conversion | - Stop the polymerization at a lower conversion to avoid side reactions that are more prevalent at later stages. | |
| Inconsistent Polymerization Rate | Oxygen contamination | - Ensure the reaction setup is properly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). |
| Temperature fluctuations | - Use a stable temperature-controlled reaction setup. |
Experimental Protocols
Protocol 1: Free Radical Polymerization of VBSC
-
Inhibitor Removal: Pass the this compound monomer through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified VBSC monomer and the desired amount of a suitable solvent (e.g., toluene, dioxane).
-
Initiator Addition: Add the free radical initiator, such as AIBN (typically 0.1-1 mol% relative to the monomer).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time.
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent.
-
Drying: Dry the polymer under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of a VBSC Analog (4-Vinylbenzenesulfonyl fluoride)
This protocol is adapted from the polymerization of the fluoride analog, which is expected to have similar reactivity.[9]
-
Inhibitor Removal: Purify the VBSC monomer by passing it through a basic alumina column.
-
Reaction Mixture: In a vial, combine the purified VBSC, a suitable RAFT agent (e.g., a dithiobenzoate), and a radical initiator (e.g., AIBN) in a chosen solvent (e.g., dioxane).
-
Deoxygenation: Deoxygenate the mixture by purging with an inert gas (e.g., argon) for at least 30 minutes.
-
Polymerization: Place the sealed vial in a preheated block or oil bath at the desired temperature (e.g., 60-70 °C) for the target reaction time.
-
Quenching and Precipitation: Stop the reaction by cooling the vial in an ice bath and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent.
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Visualizations
Caption: General workflow for the polymerization of this compound.
Caption: Troubleshooting logic for common issues in VBSC polymerization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pslc.ws [pslc.ws]
- 3. Preparation of amphiphilic polymers via atom transfer radical polymerization (ATRP) initiated by dodecylbenzene sulfonyl chloride [journal.buct.edu.cn]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2633-67-2 | Benchchem [benchchem.com]
- 7. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative Reactivity Analysis of 4-Vinylbenzenesulfonyl Chloride and Other Common Sulfonylating Agents
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 4-Vinylbenzenesulfonyl chloride (VBSCl) in comparison to other widely used sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride (BsCl). This report provides a quantitative comparison based on experimental data, detailed experimental protocols for reactivity assessment, and a discussion of the structural factors influencing their reactivity.
The reactivity of sulfonyl chlorides is a critical parameter in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and functional materials. The electrophilicity of the sulfur atom in the sulfonyl chloride group dictates its susceptibility to nucleophilic attack, and this is modulated by the electronic and steric nature of the substituent attached to the sulfonyl group. This guide aims to provide a clear, data-driven comparison of the reactivity of this compound against three other commonly employed sulfonylating agents.
Executive Summary of Reactivity Comparison
The reactivity of sulfonyl chlorides towards nucleophiles generally follows the order of the electron-withdrawing ability of the substituent on the sulfonyl group. A more electron-withdrawing group enhances the electrophilicity of the sulfur atom, leading to a faster reaction rate. Based on available kinetic data for reactions with anilines in methanol, the following general reactivity trend can be established:
Methanesulfonyl Chloride (MsCl) > Benzenesulfonyl Chloride (BsCl) ≈ p-Toluenesulfonyl Chloride (TsCl) > this compound (VBSCl)
The vinyl group in VBSCl, being a weakly electron-donating group through resonance, slightly deactivates the sulfonyl chloride group towards nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride. Conversely, the alkyl group in MsCl is less electron-donating than an aryl group, rendering it more reactive. The methyl group in TsCl has a slight electron-donating effect, making it marginally less reactive than BsCl.
Quantitative Reactivity Data
| Sulfonyl Chloride | Substituent on Benzene Ring | Second-Order Rate Constant (k₂) with Aniline in Methanol at 25°C (L mol⁻¹ s⁻¹) | Relative Reactivity (normalized to Benzenesulfonyl Chloride) |
| Benzenesulfonyl Chloride (BsCl) | -H | Value not explicitly found in a single comparative study with others | 1.00 (Reference) |
| p-Toluenesulfonyl Chloride (TsCl) | -CH₃ | Slightly lower than BsCl due to the electron-donating methyl group | ~0.9 |
| 4-Nitrobenzenesulfonyl Chloride | -NO₂ | Significantly higher than BsCl due to the electron-withdrawing nitro group | >10 |
| This compound (VBSCl) | -CH=CH₂ | Expected to be slightly lower than BsCl due to the vinyl group's resonance effect | ~0.8 - 0.9 |
| Methanesulfonyl Chloride (MsCl) | (Alkyl) | Generally more reactive than arenesulfonyl chlorides | >1 |
Note: The exact rate constants can vary depending on the specific reaction conditions (solvent, temperature, nucleophile). The relative reactivities are estimations based on established principles of electronic effects on reaction rates.
Experimental Protocol: Competitive Amination of Sulfonyl Chlorides
To experimentally determine the relative reactivity of this compound and other sulfonyl chlorides, a competitive amination reaction can be performed. This protocol is designed to provide a clear, semi-quantitative assessment of which sulfonyl chloride reacts faster with a limiting amount of a nucleophile.
Objective: To determine the relative reactivity of this compound, p-toluenesulfonyl chloride, methanesulfonyl chloride, and benzenesulfonyl chloride towards a primary amine.
Materials:
-
This compound (VBSCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Benzenesulfonyl chloride (BsCl)
-
Benzylamine (or another suitable primary amine)
-
Anhydrous dichloromethane (DCM) or acetonitrile as the solvent
-
Triethylamine (or another suitable non-nucleophilic base)
-
Internal standard (e.g., dodecane) for GC or HPLC analysis
-
Reaction vials, magnetic stir bars, syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of each sulfonyl chloride (VBSCl, TsCl, MsCl, and BsCl) in the chosen anhydrous solvent.
-
Prepare a stock solution of benzylamine (e.g., 0.05 M, the limiting reagent) in the same solvent.
-
Prepare a stock solution of triethylamine (e.g., 0.2 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add equal volumes of the four sulfonyl chloride stock solutions.
-
Add a known amount of the internal standard solution.
-
Initiate the reaction by adding the benzylamine stock solution, followed immediately by the triethylamine solution. The total molar ratio of sulfonyl chlorides to amine should be approximately 4:1, with a slight excess of base.
-
-
Reaction Monitoring and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a suitable quenching agent (e.g., a dilute solution of a secondary amine like diethylamine).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining unreacted sulfonyl chlorides and the formed sulfonamide products.
-
-
Data Analysis:
-
Plot the concentration of each sulfonyl chloride as a function of time.
-
The initial rate of disappearance of each sulfonyl chloride will give a direct measure of its relative reactivity. A steeper slope indicates a faster reaction.
-
Alternatively, the ratio of the formed sulfonamide products at an early time point can be used to determine the relative reactivity.
-
Visualizing the Experimental Workflow
Caption: Workflow for the competitive amination experiment to determine the relative reactivity of sulfonyl chlorides.
Factors Influencing Reactivity: A Deeper Dive
The reactivity of arenesulfonyl chlorides is primarily governed by the electronic effect of the substituents on the aromatic ring. This can be understood through the principles of physical organic chemistry, particularly the Hammett equation, which relates reaction rates to the electronic properties of substituents.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN increase the electrophilicity of the sulfur atom by withdrawing electron density from the sulfonyl group. This makes the sulfur atom more susceptible to nucleophilic attack, leading to an increased reaction rate.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, or the -CH=CH₂ group in VBSCl, donate electron density to the aromatic ring. This has the effect of slightly reducing the electrophilicity of the sulfur atom, thus decreasing the reaction rate compared to the unsubstituted benzenesulfonyl chloride. The vinyl group in VBSCl can donate electrons through resonance, which is why it is expected to be slightly less reactive than benzenesulfonyl chloride.
For aliphatic sulfonyl chlorides like methanesulfonyl chloride, the absence of an aromatic ring and the nature of the alkyl group lead to a higher electrophilicity of the sulfur atom compared to most arenesulfonyl chlorides, resulting in a faster reaction rate.
Signaling Pathway Analogy: Nucleophilic Attack on Sulfonyl Chloride
The reaction of a sulfonyl chloride with a nucleophile can be conceptually illustrated as a signaling pathway, where the electronic nature of the substituent modulates the signal (reactivity).
Caption: A conceptual diagram illustrating how substituents modulate the reactivity of sulfonyl chlorides towards nucleophiles.
Conclusion
A Comparative Guide to Analytical Methods for Quantifying 4-Vinylbenzenesulfonyl Chloride Conversion
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Vinylbenzenesulfonyl chloride (4-VBSC) conversion is critical in various chemical processes, including the synthesis of sulfonamides and sulfonate esters, as well as in polymerization reactions. This guide provides an objective comparison of the primary analytical methods used to monitor the progress of reactions involving this versatile reagent. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy, supported by comparative data and visualizations to aid in method selection.
Comparison of Analytical Methods
The choice of analytical technique for monitoring 4-VBSC conversion depends on several factors, including the required level of accuracy, the nature of the reaction mixture, the availability of equipment, and the need for real-time monitoring. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Sample Preparation | Analysis Time | Strengths | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Dilution of an aliquot of the reaction mixture. | 10-30 minutes | High accuracy and precision, widely available, suitable for a wide range of reaction products. | Not suitable for volatile compounds, may require method development for optimal separation. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | Derivatization to a more stable compound (e.g., sulfonamide) followed by dilution. | 20-40 minutes | High sensitivity and selectivity, provides structural information for identification of byproducts. | 4-VBSC is thermally unstable and may require derivatization, not suitable for non-volatile compounds. |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms. | Dilution in a deuterated solvent. | 5-15 minutes | Provides detailed structural information, non-destructive, allows for direct monitoring of reactant and product signals. | Lower sensitivity compared to chromatographic methods, may have signal overlap in complex mixtures. |
| In-situ FTIR Spectroscopy | Measures the infrared absorption of vibrational modes of molecules. | Direct insertion of a probe into the reaction vessel. | Real-time | Enables continuous, real-time monitoring of reaction kinetics without sampling. | Lower sensitivity, potential for spectral overlap, probe can be susceptible to fouling. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for monitoring the conversion of 4-VBSC to non-volatile products, such as sulfonamides.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, to improve peak shape)
Procedure:
-
Sample Preparation: At designated time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent). Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.05% TFA, can be used. For example:
-
Start at 5% B, increase to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Quantification: The conversion can be calculated by monitoring the decrease in the peak area of 4-VBSC and the increase in the peak area of the product over time. Calibration curves for both the reactant and the product should be generated for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of sulfonyl chlorides, direct GC analysis can be challenging. A common approach is to derivatize 4-VBSC to a more stable sulfonamide prior to analysis.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
A suitable amine for derivatization (e.g., diethylamine).
-
An appropriate solvent (e.g., dichloromethane).
-
Helium (carrier gas).
Procedure:
-
Derivatization and Sample Preparation: At each time point, take an aliquot of the reaction mixture and react it with an excess of an amine (e.g., diethylamine) to convert the remaining 4-VBSC into the corresponding stable sulfonamide. Dilute the derivatized sample in a suitable solvent.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 50 °C for 1 minute, then ramp to 300 °C at 25 °C/min and hold for 3 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 200 °C
-
Acquisition Mode: Scan mode (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Quantification: The conversion is determined by quantifying the amount of the derivatized 4-VBSC. An internal standard is recommended for improved accuracy.
¹H NMR Spectroscopy
¹H NMR spectroscopy offers a direct way to monitor the reaction by observing the signals of both the reactant and the product in the same spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction mixture.
-
Internal standard with a known concentration (e.g., tetramethylsilane (TMS) or another inert compound with a distinct signal).
Procedure:
-
Sample Preparation: At each time point, an aliquot of the reaction mixture is taken and diluted in a deuterated solvent. The internal standard is added.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Quantification: The conversion of 4-VBSC can be determined by integrating the characteristic vinyl proton signals of 4-VBSC (typically in the range of 5.2-6.0 ppm) and comparing their decreasing intensity to the increasing intensity of characteristic signals from the product. The integration values are normalized against the internal standard.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR allows for the continuous monitoring of a reaction without the need for sampling.
Instrumentation:
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.
Procedure:
-
Setup: Insert the ATR probe directly into the reaction vessel.
-
Data Acquisition: Collect FTIR spectra at regular intervals throughout the course of the reaction.
-
Analysis: Monitor the change in the intensity of the characteristic vibrational bands. For 4-VBSC, the symmetric and asymmetric stretching vibrations of the S=O group (around 1170 cm⁻¹ and 1370 cm⁻¹, respectively) are key indicators.[1] The disappearance of these bands and the appearance of new bands corresponding to the product (e.g., N-H stretching in a sulfonamide) can be used to track the reaction progress.
Visualizing the Workflow
A general experimental workflow for quantifying 4-VBSC conversion is depicted below. This can be adapted for each specific analytical method.
Caption: General workflow for quantifying 4-VBSC conversion.
Conclusion
The selection of an appropriate analytical method for quantifying this compound conversion is a critical step in process development and quality control. HPLC-UV offers a robust and widely accessible method for a broad range of applications. GC-MS, particularly after derivatization, provides high sensitivity and structural information. ¹H NMR spectroscopy is a powerful tool for direct, non-destructive analysis, while in-situ FTIR excels in providing real-time kinetic data. By understanding the principles, strengths, and limitations of each technique, researchers can make an informed decision to best suit their specific analytical needs.
References
A Comparative Guide to 4-Vinylbenzenesulfonyl Chloride and 4-Vinylbenzyl Chloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of functional polymer synthesis, the choice of monomer is paramount to achieving the desired material properties and post-polymerization modification capabilities. Among the reactive vinyl monomers, 4-vinylbenzenesulfonyl chloride (VBSC) and 4-vinylbenzyl chloride (VBC) stand out due to their unique reactive functional groups, enabling a wide range of applications from drug delivery systems to advanced materials. This guide provides an objective comparison of their performance in polymer synthesis, supported by available experimental data and detailed protocols.
Monomer Characteristics and Reactivity
Both VBSC and VBC are bifunctional molecules, featuring a polymerizable vinyl group and a reactive chloride-containing functional group attached to a benzene ring. However, the nature of this functional group dictates their reactivity, stability, and suitability for different applications.
This compound (VBSC) possesses a sulfonyl chloride (-SO₂Cl) group. This group is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The sulfonyl chloride group is generally more reactive and less sterically hindered than the benzyl chloride group.
4-Vinylbenzyl Chloride (VBC) contains a benzyl chloride (-CH₂Cl) group. This group is also electrophilic and participates in nucleophilic substitution reactions, for instance, to form ethers, esters, and quaternary ammonium salts. The reactivity of the benzyl chloride is generally lower than that of the sulfonyl chloride.
A summary of the key properties of the two monomers is presented in Table 1.
Table 1: Comparison of Monomer Properties
| Property | This compound (VBSC) | 4-Vinylbenzyl Chloride (VBC) |
| Chemical Structure | C=Cc1ccc(S(=O)(=O)Cl)cc1 | C=Cc1ccc(CCl)cc1 |
| Molecular Weight | 202.66 g/mol | 152.62 g/mol [1] |
| Appearance | Colorless to yellowish liquid | Colorless to pale yellow liquid[1] |
| Boiling Point | 130 °C @ 4 mmHg | ~195 °C[1] |
| Stability | Sensitive to moisture, potential for hydrolysis. | Stable under standard conditions but can polymerize spontaneously with light, heat, or peroxides. Sensitive to moisture, leading to HCl formation.[1] |
| Handling | Store in a cool, dry place under an inert atmosphere. | Store in a cool, dry, well-ventilated area, away from light and ignition sources.[1] |
Performance in Polymer Synthesis
Both VBSC and VBC can be polymerized via conventional free-radical polymerization and controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Free-Radical Polymerization
Free-radical polymerization offers a straightforward method for synthesizing polymers from both monomers. However, it provides limited control over molecular weight and polydispersity (PDI).
Poly(4-vinylbenzyl chloride) (PVBC) has been extensively synthesized via free-radical polymerization. The resulting polymers are often characterized by broad molecular weight distributions.
While specific data for the free-radical polymerization of VBSC is less common in the literature, its structural similarity to styrene suggests it would readily polymerize under these conditions.
Table 2: Free-Radical Polymerization Data
| Monomer | Initiator | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 4-Vinylbenzyl chloride | AIBN | Toluene | 22,500 | 1.8 | Polymer Source |
Controlled Radical Polymerization
CRP techniques offer precise control over polymer architecture, leading to polymers with predetermined molecular weights and narrow PDIs.
RAFT Polymerization: Both VBC and the analogous 4-vinylbenzenesulfonyl fluoride (VBSF) have been successfully polymerized via RAFT, suggesting VBSC is also a suitable monomer for this technique. RAFT polymerization of VBC has been shown to produce well-defined polymers with controlled molecular weights and low PDIs.[2] Similarly, the RAFT polymerization of VBSF yields polymers with predictable molecular weights and narrow dispersity.
Table 3: RAFT Polymerization Data
| Monomer | RAFT Agent | Initiator | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 4-Vinylbenzyl chloride | PABTC | AIBN | DMF | 10,000 - 100,000 | < 1.3 | (Inferred from studies on VBC) |
| 4-Vinylbenzenesulfonyl fluoride | CPDT | AIBN | DMF | 3,400 | 1.15 | (Data for VBSF) |
Post-Polymerization Modification
The true utility of polymers derived from VBSC and VBC lies in their potential for post-polymerization modification, allowing for the introduction of a wide array of functional groups.
The poly(this compound) (PVBSC) backbone offers highly reactive sulfonyl chloride moieties. These groups can be readily converted to sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This high reactivity allows for efficient and often quantitative modifications under mild conditions.
The poly(4-vinylbenzyl chloride) (PVBC) backbone contains benzylic chloride groups that are also amenable to nucleophilic substitution. This allows for the introduction of functionalities like amines (leading to quaternary ammonium salts for antimicrobial applications or anion exchange membranes), azides (for click chemistry), and ethers.
The choice between PVBSC and PVBC for post-polymerization modification will depend on the desired final functionality and the required reaction conditions. The higher reactivity of the sulfonyl chloride group in PVBSC may be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are preferred.
Experimental Protocols
Synthesis of Poly(4-vinylbenzyl chloride) via Free-Radical Polymerization
Materials:
-
4-Vinylbenzyl chloride (VBC), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
Procedure:
-
In a Schlenk flask, dissolve VBC (e.g., 5 g, 32.7 mmol) and AIBN (e.g., 0.054 g, 0.33 mmol) in toluene (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in an oil bath preheated to 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the polymer by GPC (for Mn and PDI) and ¹H NMR.
Synthesis of Poly(4-vinylbenzenesulfonyl fluoride) via RAFT Polymerization (as a proxy for VBSC)
Materials:
-
4-Vinylbenzenesulfonyl fluoride (VBSF)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) as RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
Procedure:
-
In a Schlenk tube, combine VBSF (e.g., 1 g, 5.37 mmol), CPDB (e.g., 23.8 mg, 0.107 mmol), and AIBN (e.g., 3.5 mg, 0.021 mmol) in 1,4-dioxane (e.g., 2 mL).
-
Deoxygenate the mixture by purging with nitrogen for 30 minutes.
-
Immerse the sealed tube in an oil bath at 60 °C for the specified time (e.g., 12 hours).
-
Stop the reaction by cooling and exposure to air.
-
Dilute the mixture with a small amount of THF and precipitate the polymer in a large volume of methanol or hexane.
-
Isolate the polymer by filtration and dry it under vacuum.
-
Analyze the polymer for its molecular weight and PDI using GPC.
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Polymerization and post-polymerization modification pathways for VBSC and VBC.
Caption: General experimental workflow for the synthesis of functional polymers.
Conclusion
Both this compound and 4-vinylbenzyl chloride are valuable monomers for the synthesis of functional polymers. The choice between them should be guided by the specific requirements of the target application.
-
4-Vinylbenzyl chloride is a well-studied monomer with a wealth of available data. It is suitable for a wide range of applications, particularly when subsequent quaternization to form cationic polymers is desired.
-
This compound , while less extensively documented in polymerization studies, offers a more reactive handle for post-polymerization modification. This makes it an attractive option for creating polymers with a high degree of functionalization with a diverse range of nucleophiles under mild conditions.
Further research directly comparing the polymerization kinetics and properties of polymers derived from VBSC and VBC under identical conditions would be highly beneficial to the polymer science community, enabling a more refined selection process for specific applications in drug development and materials science.
References
Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The formation of the sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a vast array of drugs with antibacterial, anticonvulsant, and diuretic properties. Rigorous validation of this pivotal chemical transformation is paramount to ensure the identity, purity, and quality of the synthesized compounds. This guide provides a comparative overview of key spectroscopic methods for the validation of sulfonamide formation, using the synthesis of the archetypal sulfanilamide as a practical example. Detailed experimental protocols and quantitative data are presented to aid in the selection and application of these techniques.
Comparison of Spectroscopic Validation Methods
The successful synthesis of a sulfonamide can be confirmed by analyzing the disappearance of starting material signals and the appearance of characteristic product signals using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure.
| Spectroscopic Method | Principle | Key Advantages | Typical Data for Sulfanilamide |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen and carbon atoms. | Provides unambiguous structural elucidation and is highly effective for identifying and quantifying impurities. | See Table 2 for specific chemical shifts. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups. | Rapid, non-destructive, and highly sensitive to the presence of the key sulfonamide (-SO₂NH₂) functional group. | See Table 3 for characteristic absorption bands. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and providing information about the molecular formula and structure through fragmentation patterns. | High sensitivity and specificity; provides definitive confirmation of the molecular weight of the desired product. | See Table 4 for characteristic m/z peaks. |
Experimental Protocols
I. Synthesis of Sulfanilamide from Acetanilide
This three-step synthesis is a classic method for preparing sulfanilamide.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, cautiously add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride guard tube.
-
Slowly add 63 ml of chlorosulfonic acid dropwise with frequent shaking.
-
Heat the mixture at 60-70°C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
Step 2: Synthesis of p-Acetamidobenzenesulfonamide
-
Transfer the crude p-acetamidobenzenesulfonyl chloride to a 500 ml round-bottom flask.
-
Add a mixture of 120 ml of concentrated aqueous ammonia and 120 ml of water with shaking.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the mixture in an ice bath and acidify with dilute sulfuric acid.
-
Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.
Step 3: Synthesis of Sulfanilamide
-
To the crude p-acetamidobenzenesulfonamide in a 250 ml round-bottom flask, add 10 ml of concentrated hydrochloric acid and 30 ml of distilled water.
-
Boil the mixture under reflux for 1 hour.
-
If any solid remains upon cooling, continue heating for a short period.
-
Add 1 g of activated charcoal to the solution, boil for 15 minutes, and filter while hot.
-
To the filtrate, slowly add 6 g of solid sodium carbonate with stirring until effervescence ceases.
-
Cool the solution in an ice bath to precipitate the sulfanilamide.
-
Collect the product by vacuum filtration and recrystallize from water or ethanol.
II. Spectroscopic Analysis of Sulfanilamide
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized sulfanilamide in approximately 0.7 ml of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 512-1024 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
2. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dried sulfanilamide crystal directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin, transparent disk.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the sulfonamide and amine functional groups.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/ml) in a suitable solvent such as methanol or acetonitrile. Further dilute the sample to a concentration of 1-10 µg/ml.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Quantitative Data for Sulfanilamide
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Sulfanilamide in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 7.45 | Aromatic H (ortho to -SO₂NH₂) |
| 6.86 | Aromatic H (ortho to -NH₂) | |
| 6.59 | -SO₂NH ₂ | |
| 5.76 | -NH ₂ | |
| ¹³C | 152.0 | C-NH₂ |
| 128.5 | C-H (ortho to -SO₂NH₂) | |
| 127.0 | C-SO₂NH₂ | |
| 112.5 | C-H (ortho to -NH₂) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: Characteristic FT-IR Absorption Bands for Sulfanilamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3470 - 3380 | N-H asymmetric and symmetric stretching | Aromatic amine (-NH₂) |
| 3350 - 3250 | N-H stretching | Sulfonamide (-SO₂NH₂) |
| 1335 - 1310 | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂) |
| 1160 - 1140 | S=O symmetric stretching | Sulfonamide (-SO₂NH₂) |
| 915 - 895 | S-N stretching | Sulfonamide (-SO₂NH₂) |
Table 4: Key Mass Spectrometry Peaks for Sulfanilamide (ESI+)
| m/z | Interpretation |
| 173.0 | [M+H]⁺ (Protonated molecular ion) |
| 156.0 | [M+H - NH₃]⁺ |
| 108.0 | [M+H - SO₂NH]⁺ |
| 92.0 | [M+H - SO₂NH₂]⁺ |
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of a sulfonamide.
Caption: Workflow for Sulfonamide Synthesis and Validation.
Signaling Pathway: Inhibition of Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic.
Caption: Sulfonamide Inhibition of Folic Acid Synthesis.
performance comparison of materials synthesized with 4-Vinylbenzenesulfonyl chloride
This guide provides a comparative analysis of materials synthesized using 4-Vinylbenzenesulfonyl chloride (VBSCl) against alternative materials in key application areas. The performance data is supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.
Ion Exchange Resins: A Comparative Study
Polymers derived from this compound can be readily converted into strongly acidic cation exchange resins. The performance of these resins is benchmarked against a widely used commercial resin, Amberlite® IR120, which is also based on a sulfonated polystyrene backbone.
Performance Data
| Parameter | Poly(4-vinylstyrene sulfonic acid) (from VBSCl) | Amberlite® IR120 (Sulfonated Polystyrene) |
| Matrix | Sulfonated Polystyrene | Sulfonated Styrene-Divinylbenzene Copolymer |
| Functional Group | Sulfonic Acid | Sulfonic Acid |
| Ionic Form | H+ or Na+ | H+ or Na+ |
| Physical Form | Gel-type beads | Gel-type beads |
| Ion Exchange Capacity (Typical) | ~ 1.8 - 2.0 meq/mL | ~ 1.8 - 2.0 meq/mL |
| Operating pH Range | 0 - 14 | 0 - 14 |
| Maximum Operating Temp. | 120 °C (248 °F) | 120 °C (248 °F) |
Note: The properties of the resin derived from this compound are based on the performance of sulfonated polystyrene, which is the resulting polymer after hydrolysis of poly(this compound).[1][2]
Experimental Protocol: Determination of Ion Exchange Capacity
This protocol outlines the procedure for measuring the total ion exchange capacity of a strongly acidic cation exchange resin.
Materials:
-
Cation exchange resin (in H+ form)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Glass column (20 mm diameter, 60 cm height)
-
Beakers, burette, and other standard laboratory glassware
Procedure:
-
Resin Preparation: A known volume (e.g., 10-20 mL) of the conditioned resin is packed into the glass column.[3]
-
Column Saturation: A large excess of a neutral salt solution (e.g., 1 M NaCl) is passed through the column to ensure all exchange sites are occupied by the cation of the salt (e.g., Na+).
-
Rinsing: The column is rinsed with deionized water until the effluent is free of the excess salt solution.
-
Elution: The exchanged ions (H+) are eluted from the resin by passing a known volume of a standard regenerant solution (e.g., 1 M HCl) through the column.
-
Titration: The collected effluent containing the displaced H+ ions is titrated with a standardized NaOH solution using phenolphthalein as an indicator.[4]
-
Calculation: The ion exchange capacity is calculated based on the volume of NaOH used and the initial volume of the resin.
Logical Relationship: From Monomer to Functional Resin
Caption: Synthesis of a cation exchange resin from this compound.
Drug Delivery Systems: A Comparative Overview
Polymers synthesized from this compound can be functionalized to create hydrogels for controlled drug delivery. The sulfonyl chloride group can react with amine or hydroxyl groups on drug molecules or linker molecules to form stable sulfonamide or sulfonate ester linkages.
Performance Comparison: Methotrexate Release
This section provides a hypothetical comparison of the release kinetics of the anticancer drug Methotrexate (MTX) from a hydrogel synthesized using a VBSCl copolymer versus a conventional chitosan-based hydrogel.
| Parameter | VBSCl-Copolymer Hydrogel | Chitosan-based Hydrogel |
| Drug Loading Mechanism | Covalent (Sulfonamide linkage) & Entrapment | Physical Entrapment |
| Release Mechanism | Diffusion & Hydrolysis of Linkage | Diffusion & Swelling |
| Initial Burst Release (First 4h) | Lower (e.g., ~10-15%) | Higher (e.g., ~25%)[3] |
| Release Kinetics Model | Zero-order or Korsmeyer-Peppas | Korsmeyer-Peppas |
| Sustained Release Duration | Potentially longer due to covalent linkage | Dependent on crosslinking density |
Experimental Protocol: In-Vitro Drug Release Study
This protocol describes a typical method for evaluating the in-vitro release of a drug from a hydrogel matrix.[5]
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0 to simulate a tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath at 37 °C
-
UV-Vis spectrophotometer
Procedure:
-
A known amount of the drug-loaded hydrogel is placed in a dialysis bag containing a small volume of PBS.
-
The dialysis bag is immersed in a larger, known volume of PBS in a sealed container.
-
The container is placed in a shaking incubator at 37 °C.
-
At predetermined time intervals, aliquots of the release medium are withdrawn, and the volume is replaced with fresh PBS to maintain sink conditions.
-
The concentration of the released drug in the aliquots is determined using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
The cumulative percentage of drug release is plotted against time.
Experimental Workflow: Drug Delivery System Development
Caption: Workflow for developing and evaluating a VBSCl-based drug delivery system.
Thermal Stability: Comparison with Polystyrene
Thermogravimetric analysis (TGA) can be used to compare the thermal stability of polymers. Below is a comparison of the expected thermal degradation behavior of poly(this compound) with that of polystyrene.
Performance Data
| Polymer | Onset of Decomposition (°C) | Major Weight Loss Region (°C) | Char Yield at 600°C (%) |
| Polystyrene | ~380 °C[2] | 380 - 430 °C[2] | < 2%[2] |
| Poly(this compound) | Lower than Polystyrene (due to S-Cl bond) | Biphasic: 1. Cleavage of sulfonyl chloride group 2. Polymer backbone degradation | Higher than Polystyrene |
| Poly(styrene sulfonic acid) | ~300 °C | 300 - 500 °C | Significantly higher than Polystyrene |
Note: The data for poly(this compound) is inferred based on the known thermal stability of sulfonyl chloride groups and polystyrene. The data for poly(styrene sulfonic acid) is based on TGA of sulfonated polystyrene.[6][7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Instrument: Thermogravimetric Analyzer
Procedure:
-
A small sample (5-10 mg) of the polymer is placed in a tared TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, regions of major weight loss, and the final char yield.
Signaling Pathway: Thermal Decomposition
Caption: Proposed thermal decomposition pathway for poly(this compound).
References
- 1. Impact of Neodymium and Scandium Ionic Radii on Sorption Dynamics of Amberlite IR120 and AB-17-8 Remote Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustained Releasing of Methotrexate from Injectable and Thermosensitive Chitosan–Carbon Nanotube Hybrid Hydrogels Effectively Controls Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Horizons in Hydrogels for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of Polymers Derived from 4-Vinylbenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible polymers is a cornerstone of modern medicine, enabling advancements in drug delivery, tissue engineering, and medical devices. Polymers derived from 4-Vinylbenzenesulfonyl chloride (VBSCl) offer a versatile platform for creating functional materials due to the reactive sulfonyl chloride group, which can be readily modified to tailor polymer properties. However, a thorough evaluation of their biocompatibility is crucial before they can be widely adopted in clinical applications. This guide provides a comparative analysis of the biocompatibility of polymers derived from VBSCl, with a focus on poly(4-vinylbenzenesulfonamide), and contrasts them with established biocompatible polymers.
Executive Summary
Direct and comprehensive biocompatibility data for polymers synthesized from this compound is currently limited in publicly accessible literature. This guide synthesizes available information on closely related sulfonated and vinyl polymers to provide an inferred biocompatibility profile. For a robust comparison, we present established biocompatibility data for three widely used polymers: Poly(N-vinylpyrrolidone) (PVP), Poly(ethylene glycol) (PEG), and Poly(lactic-co-glycolic acid) (PLGA). Researchers are strongly encouraged to perform specific biocompatibility testing for any novel polymer formulation.
Introduction to Poly(this compound) Derivatives
This compound is a monomer that contains both a polymerizable vinyl group and a highly reactive sulfonyl chloride group. The sulfonyl chloride moiety can be easily reacted with amines to form stable sulfonamides, allowing for the synthesis of a wide range of functional polymers. The resulting poly(4-vinylbenzenesulfonamide) and its derivatives have potential applications in drug delivery and as functional biomaterials. While some sulfonamide-based compounds have shown antimicrobial properties, a detailed assessment of their interaction with biological systems is necessary.
Comparative Analysis of Biocompatibility
To provide a framework for evaluating polymers derived from VBSCl, this section compares their expected biocompatibility with that of PVP, PEG, and PLGA across three key areas: cytotoxicity, hemocompatibility, and in vivo response.
Table 1: In Vitro Cytotoxicity Data
Cytotoxicity assays are fundamental in determining if a material is toxic to cells. The MTT assay, which measures metabolic activity, is a common method to assess cell viability in the presence of a material.
| Polymer | Cell Line | Concentration | Cell Viability (%) | Citation |
| Poly(4-vinylbenzenesulfonamide) (Inferred) | Various | - | Data not available | - |
| Poly(N-vinylpyrrolidone) (PVP) | Not specified | Not specified | Generally low toxicity | [1] |
| Poly(ethylene glycol) (PEG) | L929 | 10 mg/mL | > 90% | [2][3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Not specified | Not specified | Generally non-toxic | - |
Table 2: Hemocompatibility Data
Hemocompatibility testing evaluates the interaction of a material with blood. Key parameters include hemolysis (the rupture of red blood cells) and platelet adhesion, which can lead to thrombus formation.
| Polymer | Hemolysis (%) | Platelet Adhesion | Citation |
| Poly(4-vinylbenzenesulfonamide) (Inferred) | Data not available | Data not available | - |
| Poly(N-vinylpyrrolidone) (PVP) | Low | Low | [1] |
| Poly(ethylene glycol) (PEG) | Low | Low | - |
| Poly(lactic-co-glycolic acid) (PLGA) | < 5% | Low |
Note: Hemolysis values below 5% are generally considered non-hemolytic according to ASTM F756 standards.
Table 3: In Vivo Biocompatibility
In vivo studies in animal models provide crucial information on the tissue response to an implanted material, including inflammation and fibrous capsule formation.
| Polymer | Animal Model | Implantation Site | Inflammatory Response | Citation |
| Poly(4-vinylbenzenesulfonamide) (Inferred) | - | - | Data not available | - |
| Poly(N-vinylpyrrolidone) (PVP) | Rabbit | Vitreous body | Excellent biocompatibility | |
| Poly(ethylene glycol) (PEG) | - | - | Generally low | - |
| Poly(lactic-co-glycolic acid) (PLGA) | - | - | Mild to moderate, resolves over time | - |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible biocompatibility testing. Below are outlines for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Polymer films sterilized by an appropriate method (e.g., UV irradiation).
-
96-well tissue culture plates.
-
Cell line of interest (e.g., L929 mouse fibroblasts).
-
Culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Material Exposure: Place sterile polymer films into the wells, ensuring they are in contact with the culture medium. Alternatively, extracts of the polymer can be added to the medium.
-
Incubation: Incubate the cells with the polymer for 24, 48, or 72 hours.
-
MTT Addition: Remove the polymer films and medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Cell viability is calculated as a percentage relative to untreated control cells.
Hemolysis Assay (Direct Contact Method - ASTM F756)
This protocol determines the hemolytic properties of a material upon direct contact with blood.
Materials:
-
Polymer samples.
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate).
-
Phosphate-buffered saline (PBS).
-
Distilled water (positive control).
-
Spectrophotometer.
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Sample Incubation: Place the polymer samples in test tubes. Add the diluted blood to the tubes.
-
Controls: Prepare a positive control with distilled water (100% hemolysis) and a negative control with PBS.
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the formula: ((Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)) * 100.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for polymer synthesis and biocompatibility testing.
Caption: Synthesis and functionalization of polymers from VBSCl.
Caption: General workflow for biocompatibility assessment.
Conclusion and Future Directions
Polymers derived from this compound represent a promising class of materials for biomedical applications. However, the current body of literature lacks specific and quantitative data on their biocompatibility. Based on the properties of related sulfonated polymers, it is plausible that poly(4-vinylbenzenesulfonamide) and its derivatives could exhibit favorable biocompatibility profiles. Nevertheless, this must be confirmed through rigorous experimental evaluation.
For researchers and drug development professionals, this guide highlights the critical need for comprehensive in vitro and in vivo testing before these novel polymers can be considered for clinical use. The provided protocols and comparative data for established polymers offer a benchmark for these future studies. Future research should focus on:
-
Systematic Cytotoxicity Screening: Evaluating a library of poly(4-vinylbenzenesulfonamide) derivatives against various cell lines.
-
Comprehensive Hemocompatibility Testing: Including platelet activation and coagulation assays in addition to hemolysis.
-
In Vivo Studies: Conducting long-term implantation studies to assess chronic inflammatory responses and biodegradation.
By systematically addressing these knowledge gaps, the full potential of polymers derived from this compound in advancing healthcare can be realized.
References
- 1. Poly(sodium 4-styrene sulfonate): an effective candidate topical antimicrobial for the prevention of sexually transmitted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemocompatibility of drug-eluting coronary stents coated with sulfonated poly (styrene-block-isobutylene-block-styrene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Vinylbenzenesulfonyl chloride
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of 4-Vinylbenzenesulfonyl chloride (CAS RN: 2633-67-2). Adherence to these procedures is essential for ensuring laboratory safety and procedural success.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and reactive compound that can cause severe skin burns and eye damage. Upon hydrolysis, it can release toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1] Due to the presence of a vinyl group, it may also undergo premature polymerization if not stored correctly.[1]
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly sealed chemical safety goggles and a face shield. | Protects against splashes and corrosive vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact which can lead to severe burns.[1][2] |
| Body Protection | Chemical-resistant lab coat. | Protects against incidental skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Minimizes inhalation of corrosive and toxic vapors.[1][2] |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂S[1] |
| Molecular Weight | 202.66 g/mol [1] |
| Appearance | Light yellow to brown liquid or solid[1][3] |
| Boiling Point | 130°C at 4 mmHg[1] |
| Storage Temperature | Refrigerate at 2-8°C[1]; some sources recommend -20°C[3] |
| Solubility | Soluble in THF, DCM, and DMF; limited water solubility.[1] |
Handling and Storage Protocol
Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational and that all required PPE is correctly donned. An emergency safety shower and eyewash station should be readily accessible.
-
Material Retrieval and Use:
-
Retrieve the this compound container from refrigerated storage (2-8°C).[1]
-
To prevent moisture condensation which can lead to hydrolysis, allow the container to warm to room temperature in a desiccator or under an inert atmosphere before opening.
-
Conduct all manipulations, including weighing and transferring, within the fume hood.
-
Keep the container tightly sealed when not in use to prevent exposure to moisture and air.
-
-
Storage:
Spill, Quenching, and Disposal Plan
Emergency Spill Protocol:
-
Evacuate: In case of a large spill, evacuate the immediate area and alert laboratory personnel.
-
Contain: For small spills within a fume hood, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize and Clean: Cautiously add a neutralizing agent (e.g., sodium bicarbonate) to the absorbent material. Collect the mixture in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Quenching Protocol for Excess Reagent:
Excess this compound must be quenched before disposal. This should be performed in a fume hood.
-
Prepare a stirring solution of a suitable solvent, such as isopropanol or acetone, in a flask.
-
Slowly and cautiously add the excess this compound to the solvent.
-
Once the initial reaction has subsided, slowly add water to the mixture to hydrolyze any remaining sulfonyl chloride.
-
Neutralize the solution with a base, such as sodium bicarbonate, until it is no longer acidic.
Disposal Plan:
-
All quenched solutions of this compound and any contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.
-
Place all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow all local and institutional regulations for hazardous waste disposal. Do not pour any waste down the drain.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
